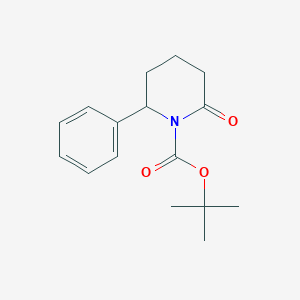
beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, particularly in redox reactions, where it alternates between oxidized and reduced forms. This compound is essential for the production of energy in cells and is involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, typically involves the enzymatic or chemical coupling of nicotinamide mononucleotide with adenosine monophosphate. The reaction conditions often require specific pH levels, temperature control, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound, is usually carried out through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high levels of the compound, which is then extracted and purified through various chromatographic techniques.
化学反应分析
Types of Reactions
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NAD+) and reduced form (NADH) in redox reactions.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield nicotinamide and adenosine diphosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and oxidoreductases.
Major Products Formed
The major products formed from reactions involving this compound, include:
Nicotinamide: Formed through hydrolysis.
Adenosine Diphosphate: Another product of hydrolysis.
Reduced and Oxidized Forms: NADH and NAD+, respectively, in redox reactions.
科学研究应用
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, has a wide range of scientific research applications:
Chemistry: Used as a coenzyme in various enzymatic reactions to study redox processes.
Biology: Essential for cellular respiration and energy production studies.
Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
作用机制
The mechanism of action of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This transfer is crucial for the production of ATP, the energy currency of the cell. The molecular targets include various dehydrogenases and oxidoreductases, which facilitate these redox reactions.
相似化合物的比较
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but has an additional phosphate group.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions but with a different structure and function.
Coenzyme Q10 (Ubiquinone): Functions in the electron transport chain but is structurally distinct.
Uniqueness
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is unique due to its specific role in cellular metabolism and its ability to alternate between oxidized and reduced forms. This property makes it indispensable for energy production and various metabolic pathways, distinguishing it from other coenzymes.
属性
分子式 |
C21H35N7O18P2 |
|---|---|
分子量 |
735.5 g/mol |
IUPAC 名称 |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2 |
InChI 键 |
AWWDDIGNQVLAEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)

![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
